molecular formula C9H19N3O6 B12513190 Aspartic acid; ornithine

Aspartic acid; ornithine

Cat. No.: B12513190
M. Wt: 265.26 g/mol
InChI Key: IXUZXIMQZIMPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ornithine L-aspartate is a crystalline salt composed of the amino acids L-ornithine and L-aspartate. It is primarily used in the management of hepatic encephalopathy, a condition associated with liver dysfunction. The compound helps reduce elevated levels of ammonia in the blood, which is a common issue in patients with liver disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ornithine L-aspartate can be synthesized by dissolving L-ornithine-alpha-ketoglutarate, L-ornithine citrate, or L-ornithine malate in water, followed by the addition of L-aspartic acid. The pH of the solution is adjusted to 7.0-8.0, and activated carbon is added for decolorization. The solution is then filtered, and an organic solvent miscible with water is added to induce crystallization. The resulting crystals are filtered and dried .

Industrial Production Methods: Industrial production of L-Ornithine L-aspartate involves the use of immobilized enzymes to convert L-ornithine and L-aspartic acid into the desired salt. This method is advantageous due to its high yield, low production cost, and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Ornithine L-aspartate undergoes various biochemical reactions, including transamination and decarboxylation. These reactions are crucial for its role in the urea cycle and ammonia detoxification .

Common Reagents and Conditions: The compound is often used in reactions involving carbamoyl phosphate synthetase and glutamine synthetase. These enzymes facilitate the incorporation of ammonia into urea and glutamine, respectively .

Major Products Formed: The primary products formed from the reactions involving L-Ornithine L-aspartate are urea and glutamine. These products are essential for reducing ammonia levels in the blood and supporting liver function .

Scientific Research Applications

L-Ornithine L-aspartate has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Ornithine L-aspartate is unique due to its dual action in both the urea cycle and glutamine synthesis. Similar compounds include:

L-Ornithine L-aspartate’s ability to simultaneously activate multiple pathways makes it particularly effective in reducing ammonia levels and supporting liver health.

Properties

IUPAC Name

2-aminobutanedioic acid;2,5-diaminopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZXIMQZIMPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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